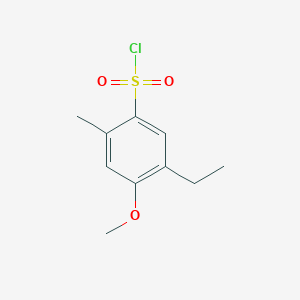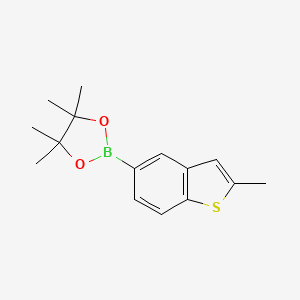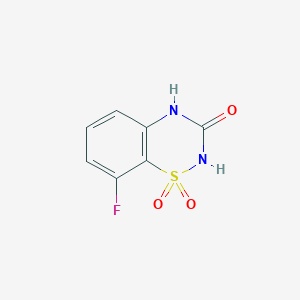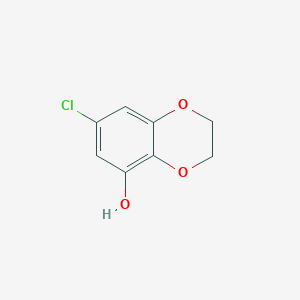![molecular formula C10H18FNO5S B6601143 tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate CAS No. 2703749-35-1](/img/structure/B6601143.png)
tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate, also known as TBS-Morpholine, is an organosulfur compound that is a derivative of morpholine and is used in a variety of scientific research applications. It is a colorless liquid with a sweet odor and is miscible with water and most organic solvents. TBS-Morpholine has several interesting properties, such as its ability to form strong hydrogen bonds and its reactivity with a variety of substrates. The compound has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylatene has a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, it can be used as a reagent to synthesize a variety of compounds, such as amines and amides. In catalysis, it can be used as a catalyst for a variety of reactions, including the hydrolysis of esters and the oxidation of alcohols. In biochemistry, it can be used to study the structure and function of proteins and other biomolecules.
Wirkmechanismus
Tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylatene has several interesting properties, such as its ability to form strong hydrogen bonds and its reactivity with a variety of substrates. The compound can act as a nucleophile and can form a variety of covalent bonds with other molecules. It can also act as an acid, donating a proton to a substrate molecule, which can then form a new covalent bond.
Biochemical and Physiological Effects
tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylatene has been studied for its biochemical and physiological effects. It has been shown to have antifungal activity and can inhibit the growth of certain types of bacteria. It has also been shown to have anti-inflammatory and analgesic effects, which could potentially be used to treat a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylatene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a stable compound, which makes it suitable for use in a variety of experiments. The main limitation of tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylatene is its toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
The potential uses of tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylatene are still being explored. Future research could focus on its potential applications in drug design, as well as its potential use as an industrial catalyst. Additionally, further research could be conducted to explore its potential as an anti-inflammatory and analgesic agent. Other potential future directions include the development of new synthesis methods for the compound and the exploration of its potential uses in biochemistry and molecular biology.
Synthesemethoden
Tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylatene can be synthesized from a variety of starting materials, such as morpholine, tert-butyl bromide, and fluorosulfonyl chloride. The synthesis involves a series of reactions, including nucleophilic substitution and nucleophilic addition. The reaction is typically carried out in a polar solvent, such as dimethylformamide or dimethyl sulfoxide, and the resulting product is a colorless liquid.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-(fluorosulfonylmethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMSILWBYYTXPF-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)

![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)


![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid](/img/structure/B6601097.png)


![rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)



